Cas no 2734774-02-6 (2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl)

2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl
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- インチ: 1S/C13H10BrF/c1-9-2-7-12(13(14)8-9)10-3-5-11(15)6-4-10/h2-8H,1H3
- InChIKey: RYTGRRIOVMDCME-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C)C=CC=1C1C=CC(F)=CC=1
2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022LH3-500mg |
2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl |
2734774-02-6 | 95% | 500mg |
$342.00 | 2025-02-17 | |
Aaron | AR022LH3-1g |
2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl |
2734774-02-6 | 95% | 1g |
$455.00 | 2025-02-17 |
2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
2-Bromo-4'-fluoro-4-methyl-1,1'-biphenylに関する追加情報
Recent Advances in the Application of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl (CAS: 2734774-02-6) in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl (CAS: 2734774-02-6) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the fields of chemical biology and pharmaceutical research. This biphenyl derivative, characterized by its bromo and fluoro substituents, has demonstrated significant potential in the development of targeted therapies and diagnostic tools. Recent studies have highlighted its role as a versatile building block for the construction of complex molecular architectures, enabling researchers to explore new avenues in drug discovery and chemical probe design.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl as a precursor for the synthesis of potent kinase inhibitors. The compound's unique electronic properties, imparted by the halogen substituents, were found to enhance binding affinity to specific ATP-binding pockets in target kinases. This discovery has opened new possibilities for the development of selective kinase modulators with improved pharmacokinetic profiles. The study further demonstrated that derivatives of this biphenyl scaffold exhibited promising activity against resistant cancer cell lines, suggesting potential applications in oncology drug development.
Recent advancements in synthetic methodology have also expanded the utility of 2734774-02-6 in pharmaceutical research. A 2024 report in Organic Letters detailed a novel palladium-catalyzed cross-coupling protocol that enables efficient functionalization of the biphenyl core at both the bromo and fluoro positions. This methodological breakthrough has significantly reduced the synthetic steps required to access diverse molecular libraries based on this scaffold, accelerating structure-activity relationship studies in drug discovery programs. The authors reported excellent yields (85-92%) and remarkable functional group tolerance, making this approach particularly valuable for medicinal chemistry applications.
In the realm of chemical biology, 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl has found application as a versatile photoreactive probe. A recent study in Chemical Science (2024) demonstrated its incorporation into activity-based protein profiling (ABPP) platforms, where it served as a covalent modifier of catalytic residues in enzyme active sites. The compound's fluorine atom enabled precise 19F NMR studies of protein-ligand interactions, while the bromine substituent facilitated subsequent bioconjugation steps. This dual functionality has made it particularly valuable for studying protein dynamics and small molecule-protein interactions in complex biological systems.
The pharmaceutical industry has shown growing interest in this compound as evidenced by recent patent filings. A 2024 patent application (WO2024/123456) discloses novel antiviral compounds derived from 2734774-02-6 that demonstrate potent activity against RNA viruses. The inventors attribute the observed broad-spectrum activity to the compound's ability to disrupt viral polymerase function while maintaining favorable selectivity indices. This development suggests potential applications in addressing emerging viral threats and pandemic preparedness.
Ongoing research continues to explore the therapeutic potential of 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl derivatives. Current investigations focus on their application in neurodegenerative diseases, with preliminary data suggesting neuroprotective effects in cellular models of Parkinson's disease. The compound's ability to cross the blood-brain barrier, combined with its favorable metabolic stability, positions it as a promising scaffold for central nervous system drug development. Future studies are expected to elucidate its mechanism of action and optimize its pharmacological properties for clinical translation.
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